2,2',2'',4,4',4'',6,6',6''-Nonanitro-m-terphenyl

Description

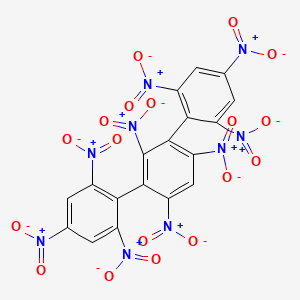

2,2',2'',4,4',4'',6,6',6''-Nonanitro-m-terphenyl (NONA) is a polynitroaromatic compound renowned for its exceptional thermal stability and high detonation performance. Structurally, it consists of three benzene rings (m-terphenyl backbone) substituted with nine nitro groups, leading to a molecular formula of C₁₈H₃N₉O₁₈. Key properties include:

- Melting Point: 440–450°C

- Decomposition Temperature: >300°C

- Density: 1.942 g/cm³ (crystallographic data)

- Synthetic Route: Synthesized via Ullmann coupling of 2,4,6-trinitrochlorobenzene (PiCl) and 2,4-dichloro-1,3,5-trinitrobenzene (DCTNB) in nitrobenzene with activated copper powder catalysis. Typical yields range from 27% to 28% due to competing byproducts like 2,2',4,4',6,6'-hexanitrobiphenyl (HNBP) and dodecanitro-m,m'-quaterphenyl (DODECA) .

NONA’s thermal resilience and reliable initiation under extreme conditions have made it a preferred material for aerospace applications, including NASA missions requiring high-temperature explosives .

Properties

CAS No. |

51460-84-5 |

|---|---|

Molecular Formula |

C18H5N9O18 |

Molecular Weight |

635.3 g/mol |

IUPAC Name |

1,3,5-trinitro-2,4-bis(2,4,6-trinitrophenyl)benzene |

InChI |

InChI=1S/C18H5N9O18/c28-19(29)6-1-8(21(32)33)14(9(2-6)22(34)35)16-12(25(40)41)5-13(26(42)43)17(18(16)27(44)45)15-10(23(36)37)3-7(20(30)31)4-11(15)24(38)39/h1-5H |

InChI Key |

DYGJZCCUSXSGBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl involves multiple nitration steps of m-terphenyl. The process typically includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure complete nitration and to avoid decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reactions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: Amines or other reduced forms of the compound.

Substitution Products: Compounds with different functional groups replacing the nitro groups.

Scientific Research Applications

Explosive Applications

NONA has been extensively studied for its properties as a heat-resistant explosive. Research indicates that it exhibits remarkable thermal stability and can withstand high temperatures without significant degradation. Key findings from recent studies include:

-

Thermal Decomposition Mechanisms :

- Reactive molecular dynamics simulations have revealed that NONA decomposes primarily through the homolytic cleavage of C–NO₂ bonds, leading to the formation of gaseous products such as CO₂, N₂, and H₂O under high-temperature conditions .

- The decomposition pathways also involve nitro–nitrite isomerization followed by nitrogen oxide fission, indicating complex reaction mechanisms that can be influenced by temperature and pressure .

- Performance as an Explosive :

Material Science Applications

In addition to its explosive applications, NONA is explored for its potential use in material science:

-

Heat-Resistant Materials :

- Due to its high thermal stability, NONA is being investigated as a component in the development of heat-resistant materials. Its ability to maintain structural integrity under extreme conditions makes it suitable for applications in aerospace and military technologies.

-

Polymer Composites :

- The incorporation of NONA into polymer matrices is being studied to enhance the thermal and mechanical properties of the resulting composites. This could lead to advancements in protective gear and other applications requiring durable materials.

Case Studies

Several case studies have highlighted the practical applications of NONA:

- A study conducted on the thermal decomposition of NONA under varying pressure conditions demonstrated that increasing crystal density accelerates its decomposition rate, providing insights into optimizing explosive formulations for specific applications .

- Another research project focused on the use of NONA in developing new composite materials that exhibit both lightweight characteristics and high resistance to thermal shock, which are crucial for modern engineering applications .

Mechanism of Action

The mechanism of action of 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl involves the homolytic cleavage of the C–NO2 bond and nitro–nitrite isomerization followed by NO fission. These initial decomposition mechanisms lead to the formation of bimolecular and fused ring compounds. The subsequent decomposition produces gaseous products such as CO2, N2, and H2O. The increase in crystal density accelerates the decomposition process, and the activation energies for these reactions have been experimentally determined .

Comparison with Similar Compounds

Table 1: Key Properties of NONA and Analogous Explosives

†Critical height in gap test (lower values indicate higher sensitivity).

*Estimated from structural analogs.

Research Priorities

Future studies aim to optimize NONA’s synthesis (e.g., catalytic systems for higher yields) and explore fluorinated derivatives (e.g., DDNONA in ) for enhanced stability . Standardized testing protocols are also needed to benchmark NONA against emerging compounds like LLM-105 and PYX .

Biological Activity

2,2',2'',4,4',4'',6,6',6''-Nonanitro-m-terphenyl (NONA) is a highly nitrated aromatic compound recognized primarily for its applications as a heat-resistant explosive. Its complex structure and significant biological activity warrant an in-depth examination of its effects on biological systems, particularly in the context of toxicity and environmental impact.

- Chemical Formula : C18H5N9O18

- Molecular Weight : 635.28 g/mol

- CAS Number : 51460-84-5

The compound features multiple nitro groups attached to a terphenyl backbone, contributing to its stability and explosive properties. Understanding its biological activity requires an exploration of its interactions at the molecular level.

Toxicological Studies

Research has indicated that NONA exhibits notable toxicological effects. In vitro studies have shown that exposure to NONA can lead to cellular damage, particularly in mammalian cell lines. The primary mechanisms of toxicity appear to involve oxidative stress and disruption of cellular membranes.

Key Findings from Studies:

- Oxidative Stress : NONA induces the production of reactive oxygen species (ROS), leading to oxidative damage in cells .

- Cell Membrane Integrity : Studies reveal that NONA can compromise cell membrane integrity, resulting in increased permeability and eventual cell lysis .

Environmental Impact

Given its use as an explosive, NONA's environmental persistence poses significant concerns. The compound is resistant to biodegradation, leading to potential accumulation in soil and water systems. This persistence raises questions about its long-term ecological effects.

Case Study 1: Cellular Response to NONA

A study conducted on human lung fibroblasts exposed to varying concentrations of NONA revealed a dose-dependent increase in cytotoxicity. The study measured cell viability using MTT assays, showing significant reductions in viable cells at concentrations above 50 µM.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 55 |

| 100 | 25 |

Case Study 2: Environmental Persistence

Field studies assessing soil samples from military training areas where NONA was used as an explosive showed detectable levels of the compound months after detonation. Analysis indicated that NONA remained stable and did not degrade significantly over time, raising concerns about soil health and potential bioaccumulation in local flora and fauna .

The biological activity of NONA can be attributed to several mechanisms:

- Nitro Group Reactivity : The nitro groups can undergo reduction reactions within biological systems, generating toxic byproducts.

- Interaction with Cellular Components : NONA's hydrophobic nature allows it to interact with lipid membranes, disrupting normal cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.